(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid
Overview
Description
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[63201,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid is a complex organic compound known for its unique tricyclic structure This compound is a derivative of pseudolaric acid, which is isolated from the bark of the Pseudolarix kaempferi tree
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of the acetyloxy and methoxycarbonyl groups is done through esterification and acylation reactions.
Final assembly: The dienoic acid moiety is introduced in the last steps through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the specificity of its applications. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, potentially using flow chemistry techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the ketone and ester functionalities.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of (2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting specific enzymes: This can disrupt metabolic pathways in cancer cells.
Modulating signaling pathways: Affecting pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pseudolaric acid B: Another diterpenoid isolated from Pseudolarix kaempferi with similar biological activities.
Pseudolaric acid A: Known for its anti-fungal properties.
Demethoxydeacetoxypseudolaric acid B: A metabolite with distinct structural differences but related biological activities.
Uniqueness
(2E,4E)-5-[(1S,7S,8S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[632
Properties
CAS No. |
82508-31-4 |
---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
5-[(1S,7S,9R)-7-acetyloxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C23H28O8/c1-14(18(25)26)6-5-10-21(3)17-9-12-22(20(28)31-21)11-7-16(19(27)29-4)8-13-23(17,22)30-15(2)24/h5-7,10,17H,8-9,11-13H2,1-4H3,(H,25,26)/t17?,21-,22+,23+/m1/s1 |
InChI Key |
VDGOFNMYZYBUDT-KNFJIDDQSA-N |
SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O |
Isomeric SMILES |
CC(=CC=C[C@@]1(C2CC[C@]3([C@@]2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O |
Canonical SMILES |
CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)O |
Appearance |
Solid powder |
Color/Form |
White to off-white powder or crystals Solid |
82508-31-4 | |
Pictograms |
Acute Toxic; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Solubility in methanol: 1 mg/mL, clear, colorless Approximately 10 mg/mL in ethanol, chloroform and dimethyl sulfoxide |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pseudolaric Acid B; Pseudolaric Acid-B; (-)-Pseudolaric acid B; |
vapor_pressure |
2.0X10-11 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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